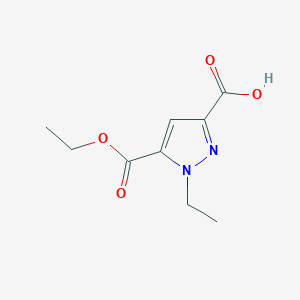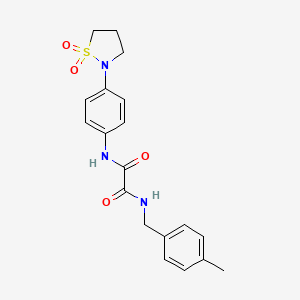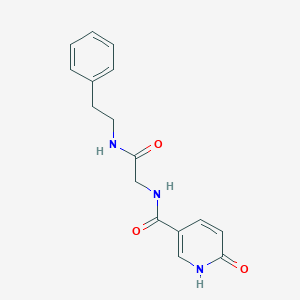
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a novel heterocyclic compound . It is part of a series of compounds that have been designed and synthesized for potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. It’s part of a series of compounds that were evaluated for their anti-fibrotic activities , but the specific reactions involving this compound are not detailed.
Applications De Recherche Scientifique
Chemical Structure and Crystallization Studies
The chemical structure of compounds related to "(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" has been extensively studied. For example, the crystal structure of risperidone N-oxide hydrogen peroxide methanol solvate was analyzed, revealing the conformation of the piperidine and tetrahydro pyridine rings, indicating the complexity and the potential for interaction in biological systems (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005).
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of structurally related compounds have been examined in various species. A study on a dipeptidyl peptidase IV inhibitor detailed the absorption, distribution, and metabolic pathways, highlighting the compound's elimination via metabolism and renal clearance (Sharma et al., 2012).
Analytical Method Development
In pharmaceutical research, developing and validating analytical methods for active pharmaceutical ingredients is crucial. A novel anticonvulsant agent, "Epimidin," was explored, and an HPLC method for determining related substances was developed, demonstrating the importance of analytical chemistry in drug development (Severina et al., 2021).
Synthesis and Chemical Reactions
Research on novel synthetic pathways for pyrimidine derivatives has been conducted, contributing to the development of new pharmaceuticals and chemicals. For instance, efficient synthesis techniques for novel diarylpyridopyrimidines were outlined, showing the diversity of chemical reactions and their applications in creating compounds with potential therapeutic benefits (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Molecular Docking and Simulation Studies
Studies also involve computational methods to predict the interaction of compounds with biological targets. The metabolism study mentioned earlier included molecular docking simulations to understand how the compound interacts with enzymes, demonstrating the integration of computational and experimental methods in drug discovery (Sharma et al., 2012).
Propriétés
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-18(14-2-8-20-17(12-14)26-16-5-11-25-13-16)23-9-3-15(4-10-23)27-19-21-6-1-7-22-19/h1-2,6-8,12,15-16H,3-5,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYHMILUMOTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)



![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2452881.png)

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2452886.png)
